molecular formula C13H11N B11908905 4-Methyl-5H-indeno[1,2-b]pyridine CAS No. 64292-01-9

4-Methyl-5H-indeno[1,2-b]pyridine

Cat. No.: B11908905
CAS No.: 64292-01-9
M. Wt: 181.23 g/mol
InChI Key: UZYYAMDRMYUWIS-UHFFFAOYSA-N
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Description

4-Methyl-5H-indeno[1,2-b]pyridine is an organic compound with the molecular formula C₁₃H₁₁N It is a heterocyclic compound that contains both indene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5H-indeno[1,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-indanone with pyridine derivatives under acidic conditions. The reaction is often catalyzed by p-toluenesulfonic acid in toluene, leading to the formation of the indeno-pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-Methyl-5H-indeno[1,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-azafluorene
  • 5H-Indeno[1,2-b]pyridine

Uniqueness

4-Methyl-5H-indeno[1,2-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility .

Properties

CAS No.

64292-01-9

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

4-methyl-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C13H11N/c1-9-6-7-14-13-11-5-3-2-4-10(11)8-12(9)13/h2-7H,8H2,1H3

InChI Key

UZYYAMDRMYUWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3=CC=CC=C3C2=NC=C1

Origin of Product

United States

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